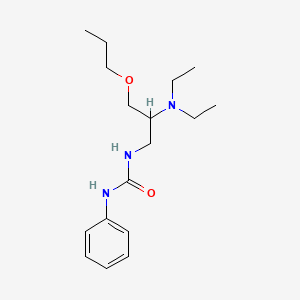
N-(2-(Diethylamino)-3-propoxypropyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is a synthetic organic compound with a complex structure This compound is characterized by the presence of a diethylamino group, a propoxypropyl chain, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropanol to form 2-(diethylamino)-3-propoxypropane. This intermediate is then reacted with phenyl isocyanate to yield the final product, N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or propoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The propoxypropyl chain and phenylurea moiety contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Diethylamino)ethyl)-N’-phenylurea: Similar structure but lacks the propoxypropyl chain.
N-(2-(Diethylamino)-3-methoxypropyl)-N’-phenylurea: Contains a methoxy group instead of a propoxy group.
N-(2-(Diethylamino)-3-ethoxypropyl)-N’-phenylurea: Contains an ethoxy group instead of a propoxy group.
Uniqueness
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is unique due to the presence of the propoxypropyl chain, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
86398-89-2 |
|---|---|
Fórmula molecular |
C17H29N3O2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)-3-propoxypropyl]-3-phenylurea |
InChI |
InChI=1S/C17H29N3O2/c1-4-12-22-14-16(20(5-2)6-3)13-18-17(21)19-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14H2,1-3H3,(H2,18,19,21) |
Clave InChI |
KIQIGQOPBDMNQR-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(CNC(=O)NC1=CC=CC=C1)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


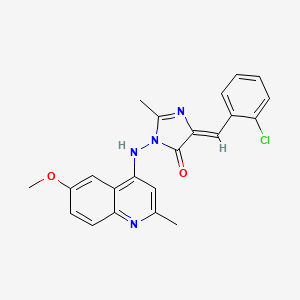

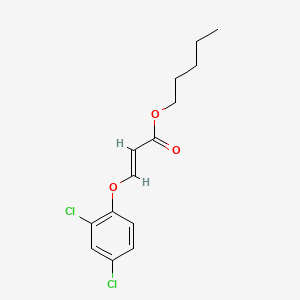
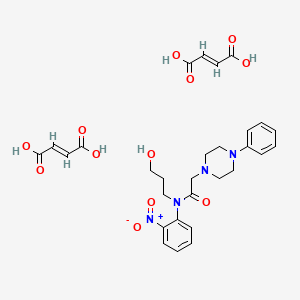

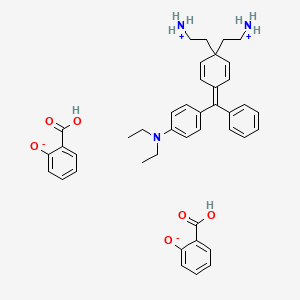

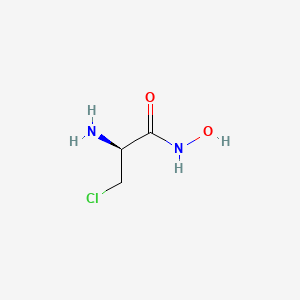

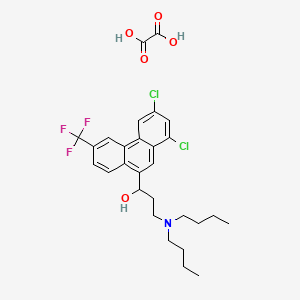
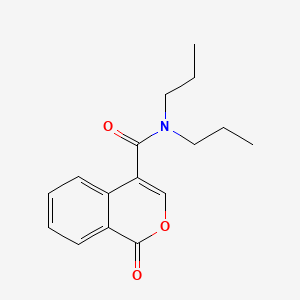

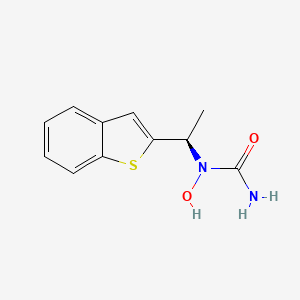
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
